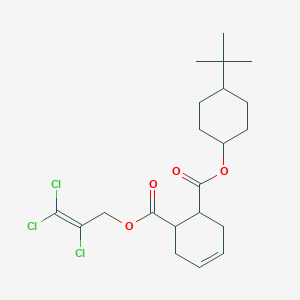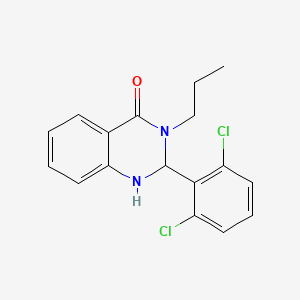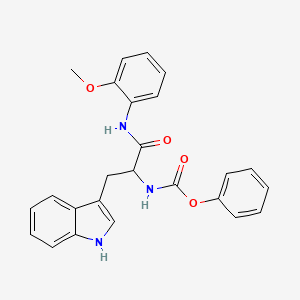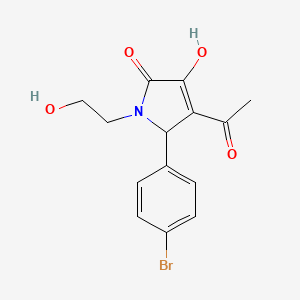![molecular formula C20H14N4O B5002776 N-[3-(2-quinoxalinyl)phenyl]isonicotinamide](/img/structure/B5002776.png)
N-[3-(2-quinoxalinyl)phenyl]isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[3-(2-quinoxalinyl)phenyl]isonicotinamide” is a chemical compound that is likely to have a complex structure due to the presence of a quinoxalinyl group. It seems to be related to isonicotinamide , which is the amide form of isonicotinic acid and is soluble in water, ethanol, DMSO, methanol, chloroform, and dioxane .
Synthesis Analysis
The synthesis of compounds similar to “this compound” often involves complex reactions. For instance, the synthesis of 2,3-fused quinazolinone derivatives involves strategies such as the difunctionalization of alkenes, the ring-opening of easily available small rings, dehydrogenative cross-coupling reactions, transition-metal catalyzed cyclizations, cycloadditions, and other cascade reactions .Molecular Structure Analysis
The molecular structure of “this compound” is likely to be complex due to the presence of the quinoxalinyl group. Similar compounds have been found to have a molecular weight in the range of 325.363 Da to 368.46 Da .Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to be complex and varied. For instance, isonicotinamide derivatives have been synthesized from isoniazid and screened as antimycobacterial agents against M. tuberculosis H37Rv strain using microplate alamar blue assay (MABA) .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are likely to be similar to those of related compounds. For instance, isonicotinamide has a melting point of 155-157 °C and is soluble in water, ethanol, DMSO, methanol, chloroform, and dioxane .将来の方向性
The future directions for research on “N-[3-(2-quinoxalinyl)phenyl]isonicotinamide” could include further exploration of its potential therapeutic uses. For instance, SRPK inhibition by N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)isonicotinamide (SRPIN340) has been suggested as a potential therapeutic strategy for fighting leukemias . Additionally, the development of new heterocyclic compounds as antimycobacterial agents is an area of ongoing research .
特性
IUPAC Name |
N-(3-quinoxalin-2-ylphenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O/c25-20(14-8-10-21-11-9-14)23-16-5-3-4-15(12-16)19-13-22-17-6-1-2-7-18(17)24-19/h1-13H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPQHOCCPPSPGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794662 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5002712.png)

![2-[2-methoxy-4-(2-nitrovinyl)phenoxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B5002731.png)




![1-methoxy-2-[2-(2-methylphenoxy)ethoxy]benzene](/img/structure/B5002765.png)
![[4-(2-nitrophenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methyl acetate](/img/structure/B5002784.png)
![5-{[benzyl(methyl)amino]methyl}-N-(2,3-difluorobenzyl)-3-isoxazolecarboxamide](/img/structure/B5002789.png)
![19-isopropyl-5,9-dimethyl-15-(4-methylphenyl)-14,16-dioxo-15-azapentacyclo[10.5.2.0~1,10~.0~4,9~.0~13,17~]nonadec-18-ene-5-carboxylic acid](/img/structure/B5002791.png)
![3-chloro-1-(2-ethylphenyl)-4-[(2-methoxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5002794.png)
![N,N'-bis[3-(dimethylamino)propyl]terephthalamide hydrochloride](/img/structure/B5002796.png)
![3-allyl-5-{4-[(4-bromobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5002800.png)